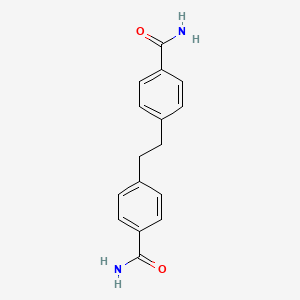
4,4'-(Ethane-1,2-diyl)dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethane-1,2-diyl)dibenzamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by two benzamide groups connected by an ethane-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)dibenzamide typically involves the reaction of benzamide with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)dibenzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as ferric chloride, can also enhance the reaction rate and selectivity . The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions
4,4’-(Ethane-1,2-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or other aromatic derivatives.
科学的研究の応用
4,4’-(Ethane-1,2-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties
作用機序
The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. It may also interact with enzymes, modulating their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4,4’-(Methane-1,2-diyl)dibenzamide: Similar structure but with a methane linker instead of ethane.
4,4’-(Propane-1,2-diyl)dibenzamide: Contains a propane linker, resulting in different steric and electronic properties.
4,4’-(Butane-1,2-diyl)dibenzamide: Features a butane linker, leading to variations in reactivity and stability.
Uniqueness
4,4’-(Ethane-1,2-diyl)dibenzamide is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
特性
CAS番号 |
60525-39-5 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
4-[2-(4-carbamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h3-10H,1-2H2,(H2,17,19)(H2,18,20) |
InChIキー |
CQROIVJGYNKUCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















